molecular formula C23H35NO2 B1217368 Tonazocine

Tonazocine

Cat. No. B1217368
M. Wt: 357.5 g/mol
InChI Key: UDNUCVYCLQJJBY-YTFSRNRJSA-N
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Preparation Methods

The synthetic routes and reaction conditions for tonazocine are not extensively documented in publicly available sources. it is known that this compound is synthesized through a series of chemical reactions involving the formation of the benzomorphan core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods for this compound have not been established due to its discontinued development.

Chemical Reactions Analysis

Tonazocine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Tonazocine is similar to other benzomorphan opioids, such as zenazocine. it is unique in its specific receptor binding profile and pharmacological effects . Similar compounds include:

This compound’s uniqueness lies in its balanced partial agonist-antagonist profile, which may offer analgesic benefits with reduced side effects compared to other opioids.

properties

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

1-[(1R,9S,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one

InChI

InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23+/m0/s1

InChI Key

UDNUCVYCLQJJBY-YTFSRNRJSA-N

Isomeric SMILES

CCCCCC(=O)CC[C@@]1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C

Canonical SMILES

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C

synonyms

tonazocine
tonazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer
tonazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer
tonazocine, (2alpha,6alpha,11S*)-(-)-isomer
tonazocine, methanesulfonate salt, (2alpha,6alpha,11S*)-(-)-isomer
tonazocine, methanesulfonate salt, (2S-(2alpha,6alpha,11S*))-isomer
Win 42156
WIN-42156

Origin of Product

United States

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